Shinjulactone L
Overview
Description
Shinjulactone L is a type of compound known as a diterpenoid . It is derived from the barks of Ailanthus altissima . The molecular formula of this compound is C22H30O7 and it has a molecular weight of 406.47 g/mol .
Molecular Structure Analysis
The structure of this compound was determined to be 12β-acetoxy-2α-hydroxypicrasane . High-quality images of its 3D molecular structure, molecular surfaces, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
This compound is a powder . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Cancer Chemoprevention and Anti-tumor Effects
Shinjulactone L and its derivatives have been studied for their potential in cancer chemoprevention. For example, succinate and 3',3'-dimethylsuccinate derivatives of Shinjulactone C exhibited higher inhibitory effects against Epstein-Barr virus early antigen activation, suggesting potential anti-tumor promoting effects (Tamura et al., 2002). Additionally, compounds including Shinjulactone O isolated from Ailanthus altissima demonstrated varying levels of inhibitory activity against tumor cell lines, indicating their potential in cancer treatment (Yang et al., 2014).
Vascular Inflammation and Atherosclerosis
Shinjulactone A has been identified as an efficient blocker of IL-1β-induced NFκB activation and monocyte recruitment in endothelial cells, without affecting cell viability. This suggests its potential application in preventing atherosclerosis by targeting endothelial inflammation and the endothelial-mesenchymal transition (Jang et al., 2022).
Potential Inhibitors for Influenza A Virus
Shinjulactone D has been studied for its potential inhibitory activity against the M2 protein of the influenza A virus. Molecular docking studies have suggested that Shinjulactone D, among other phytochemical compounds, could be a promising candidate for the development of new therapeutic strategies against influenza A virus (Jha et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13S,14R,15S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-15-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)18(28-11(3)23)17(26)19(21)22/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18+,19+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVKFMTKLRTHY-WKIJOOPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(C(C4CC(=O)O3)C)OC(=O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)[C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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